molecular formula C22H24N4O3 B2914145 6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 1797247-41-6

6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2914145
CAS No.: 1797247-41-6
M. Wt: 392.459
InChI Key: MVPYLJVHLIFJQX-UHFFFAOYSA-N
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Description

6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound features an indole core, which is a common motif in many biologically active molecules, and a piperidine ring, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the reductive amination of a suitable aldehyde or ketone with piperidine.

    Nicotinoyl Group Introduction: The nicotinoyl group can be introduced through an acylation reaction using nicotinic acid or its derivatives.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indole carboxylic acid and the piperidine derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide bond or the nicotinoyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of indole derivatives.

    Materials Science: It may have applications in the development of novel materials with specific electronic or optical properties.

    Biology: The compound can be used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine ring can enhance the binding affinity and selectivity of the compound. The nicotinoyl group can modulate the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1H-indole-2-carboxamide: Lacks the piperidine and nicotinoyl groups, which may result in different biological activity and pharmacokinetic properties.

    N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide: Lacks the methoxy group, which may affect its interaction with biological targets.

    6-methoxy-N-methyl-1H-indole-2-carboxamide: Lacks the piperidine and nicotinoyl groups, which may result in different biological activity and pharmacokinetic properties.

Uniqueness

6-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-indole-2-carboxamide is unique due to the combination of the indole core, methoxy group, piperidine ring, and nicotinoyl group

Properties

IUPAC Name

6-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-18-5-4-16-11-20(25-19(16)12-18)21(27)24-13-15-6-9-26(10-7-15)22(28)17-3-2-8-23-14-17/h2-5,8,11-12,14-15,25H,6-7,9-10,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPYLJVHLIFJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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